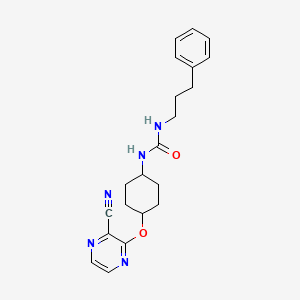

Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Difluoromethylation is a process based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Synthesis Analysis

The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis

The molecular structure of difluoromethyl compounds is characterized by the presence of a CF2H group. This group can be transferred to various sites on a molecule, including C (sp), C (sp2), C (sp3), O, N, or S .Chemical Reactions Analysis

Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds . The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .Physical And Chemical Properties Analysis

Difluoromethyl compounds have unique properties due to the presence of the CF2H group. This group can act as a ‘lipophilic hydroxyl’ due to its hydrogen bond donor and acceptor properties .Scientific Research Applications

Chemo- and Stereoselective Reactions

Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate has been explored in chemo- and stereoselective reactions. Yakura et al. (1999) demonstrated its use in dirhodium(II)-catalyzed C-H insertion reactions, leading to the synthesis of highly functionalized cyclopentane derivatives (Yakura et al., 1999).

DNA Methylation and Demethylation

The compound has relevance in studies of DNA methylation and demethylation. Ito et al. (2011) and Wu & Zhang (2017) have highlighted the role of Tet proteins in converting 5-methylcytosine to derivatives like 5-formylcytosine and 5-carboxylcytosine, which are key to understanding DNA demethylation processes (Ito et al., 2011); (Wu & Zhang, 2017).

Formation and Stability of Carbonium Ions

Research by Olah et al. (1967) investigated the formation and stability of carbonium ions, including derivatives of methylcyclohexane, which is structurally related to this compound (Olah et al., 1967).

Criegee Rearrangement

Krasutsky et al. (2000) explored the Criegee rearrangement involving methyl groups, demonstrating applications in the synthesis of complex organic structures (Krasutsky et al., 2000).

Epoxydation and Stereochemical Reactions

Bellucci et al. (1972) studied the bromination and epoxydation of cyclohexene derivatives, which are relevant to the chemical properties and reactions of this compound (Bellucci et al., 1972).

Michael-Wittig Reactions

Moorhoff (1997) reported on the Michael-Wittig reactions involving similar compounds, contributing to the synthesis of functionalized cyclohexene derivatives (Moorhoff, 1997).

Photochemistry Studies

Anklam et al. (1985) explored the photochemistry of cycloalkenone derivatives, providing insights into the photoreactivity of similar structures (Anklam et al., 1985).

Spectroscopic and Structural Analysis

Mary et al. (2014) conducted FT-IR and molecular structure analyses on related difluoro compounds, contributing to a deeper understanding of their structural and electronic properties (Mary et al., 2014).

Microwave-Assisted Synthesis

Onogi et al. (2012) reported on the microwave-assisted synthesis of cyclohexanecarboxylate derivatives, showcasing advanced techniques in chemical synthesis (Onogi et al., 2012).

Enantioselective Synthesis

Research by Raw and Jang (2000) focused on the enantioselective synthesis of cyclohexane derivatives, highlighting the importance of stereochemistry in the synthesis of complex molecules (Raw & Jang, 2000).

Mechanism of Action

Mode of Action

The compound interacts with its targets by inhibiting the succinate dehydrogenase in complex II of the mitochondrial respiratory chain . This inhibition disrupts the normal flow of electrons, preventing the formation of ATP, the energy currency of the cell. This leads to an energy deficit within the cell, affecting its normal functioning and growth .

Biochemical Pathways

The inhibition of succinate dehydrogenase affects the citric acid cycle, also known as the Krebs cycle, which is a key metabolic pathway for energy production within the cell . The downstream effects include a decrease in ATP production, leading to energy depletion within the cell. This can affect various cellular processes that depend on ATP, including cell growth and division.

Pharmacokinetics

Similar compounds are known to be well-absorbed but undergo substantial first-pass metabolism . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied further for a comprehensive understanding.

Result of Action

The result of the compound’s action is a disruption of normal cellular energy production, leading to an energy deficit within the cell. This can inhibit cell growth and division, making it potentially useful as a fungicidal agent .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2O3/c1-14-9(13)6-4-5(8(10)11)2-3-7(6)12/h5-6,8H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCALVKNKFVFPKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCC1=O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2397976.png)

![(Z)-3-(((4-methoxybenzyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2397980.png)

![N-(3,5-dimethylphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397983.png)

![Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2397984.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone](/img/structure/B2397985.png)

![N-(4-methylbenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)

![4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2397990.png)